Downstream Drug Potency: Prulifloxacin vs. Ciprofloxacin and Levofloxacin in P. aeruginosa
The ultimate value of this intermediate is realized in the final drug, prulifloxacin. A head-to-head study against 300 clinical *Pseudomonas aeruginosa* isolates demonstrated that prulifloxacin achieved a 72% susceptibility rate, which is significantly higher than the 65% for ciprofloxacin, 61% for levofloxacin, and 23% for moxifloxacin [1]. The quantitative difference is most pronounced when benchmarked against moxifloxacin, another advanced fluoroquinolone.
| Evidence Dimension | In vitro susceptibility rate (%) against P. aeruginosa |
|---|---|
| Target Compound Data | 72% (Prulifloxacin, the product derived from this intermediate) |
| Comparator Or Baseline | Ciprofloxacin (65%), Levofloxacin (61%), Moxifloxacin (23%) |
| Quantified Difference | Prulifloxacin is 7 percentage points more active than ciprofloxacin, 11 points more than levofloxacin, and 49 points more than moxifloxacin. |
| Conditions | CLSI/NCCLS microdilution method; N=300 clinical P. aeruginosa isolates from pulmonary, bloodstream, and urinary infections. |
Why This Matters
For researchers developing new antipseudomonal therapies, this data proves that the synthetic route starting with this specific intermediate leads to a final compound with a clear, quantifiable potency advantage over the most widely used fluoroquinolones.
- [1] Montanari, M. P., Mingoia, M., & Varaldo, P. E. (2005). Microbiological rationale for the utilisation of prulifloxacin, a new fluoroquinolone, in the eradication of serious infections caused by Pseudomonas aeruginosa. International Journal of Antimicrobial Agents, 26(4), 291–297. View Source
